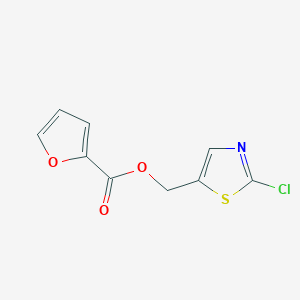
(2-chloro-1,3-thiazol-5-yl)methyl Furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2-chloro-1,3-thiazol-5-yl)methyl Furan-2-carboxylate” is a complex organic molecule that contains a thiazole ring and a furan ring. Thiazole is a heterocyclic compound that consists of a five-membered C3NS ring. Furan is a heterocyclic organic compound that consists of a five-membered aromatic ring with four carbon atoms and one oxygen .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring attached to a furan ring via a methylene bridge. The thiazole ring would carry a chlorine substituent, while the furan ring would carry a carboxylate substituent .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the electron-rich furan ring and the electron-deficient thiazole ring. The chlorine atom on the thiazole ring could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate group could enhance its solubility in polar solvents .Scientific Research Applications
Antimicrobial Activity
Thiazoles are known for their diverse biological activities, including antimicrobial properties. Researchers have explored derivatives of the thiazole ring to develop compounds with lesser side effects. “(2-chloro-1,3-thiazol-5-yl)methyl Furan-2-carboxylate” may exhibit antimicrobial effects against bacteria, fungi, and other pathogens .
Anti-Inflammatory and Analgesic Properties
Certain thiazole derivatives have demonstrated anti-inflammatory and analgesic activity. The compound’s structure may allow it to interact with relevant receptors, providing relief from pain and inflammation . Further studies are needed to explore its potential in this area.
Antiviral Activity
Thiazoles have been investigated as potential antiviral agents. While specific data on “(2-chloro-1,3-thiazol-5-yl)methyl Furan-2-carboxylate” are limited, its thiazole-furan hybrid structure could contribute to antiviral effects. Researchers may explore its activity against viral infections .
Antitumor and Cytotoxic Effects
Thiazoles have shown promise as antitumor and cytotoxic agents. For example, some derivatives exhibit potent effects against prostate cancer cells . “(2-chloro-1,3-thiazol-5-yl)methyl Furan-2-carboxylate” could be evaluated for its cytotoxic potential in various cancer cell lines.
Biocides and Fungicides
Thiazoles serve as parent materials for various chemical compounds, including biocides and fungicides. Their structural diversity allows for customization to target specific pathogens. “(2-chloro-1,3-thiazol-5-yl)methyl Furan-2-carboxylate” might be explored for its efficacy in controlling microbial growth .
Safety And Hazards
Future Directions
Future research on this compound could explore its potential biological activities, given the known activities of other thiazole and furan derivatives. Additionally, studies could investigate its physical and chemical properties in more detail, as well as develop more efficient methods for its synthesis .
properties
IUPAC Name |
(2-chloro-1,3-thiazol-5-yl)methyl furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3S/c10-9-11-4-6(15-9)5-14-8(12)7-2-1-3-13-7/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRIHIVOVFLPPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OCC2=CN=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-chloro-1,3-thiazol-5-yl)methyl Furan-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl [(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)thio]acetate](/img/structure/B2805242.png)

![N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)propionamide](/img/structure/B2805245.png)
![8-(2-{4-[(2-Chlorophenyl)methyl]piperazinyl}ethyl)-1,3,7-trimethyl-1,3,5-trihy dro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2805248.png)
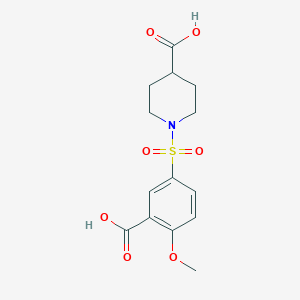
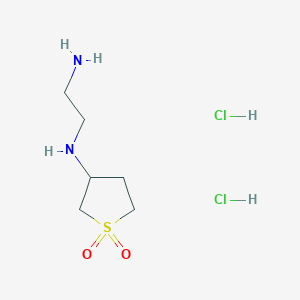
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(trifluoromethyl)benzamide](/img/structure/B2805253.png)
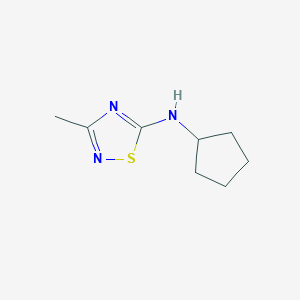
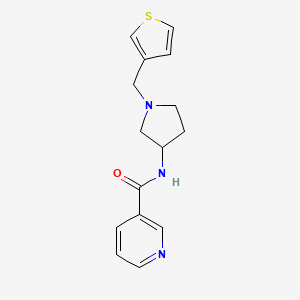
![Methyl 3-[(2-{[2-(methoxycarbonyl)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2805257.png)
![3-(4-methylbenzyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2805260.png)


![3-[(5-Chloro-8-quinolinyl)oxy]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2805263.png)